

# A Comparative Guide to the Crystal Structure Analysis of Thiazole-Based Compounds

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## Compound of Interest

Compound Name: 2-Methyl-1,3-thiazole-4-carboxylic acid

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Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry.<sup>[1][2]</sup> Its derivatives are integral to numerous clinically approved drugs, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[3][4][5]</sup> The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.<sup>[3]</sup> Consequently, a precise understanding of their crystal structure is paramount for rational drug design and establishing robust structure-activity relationships (SAR).<sup>[2][3]</sup>

This guide provides a comparative overview of the key analytical techniques employed in the structural elucidation of thiazole-based compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Comparative Analysis of Analytical Techniques

The structural characterization of thiazole derivatives relies on a combination of diffraction, spectroscopic, and computational methods. While single-crystal X-ray diffraction is the definitive method for determining solid-state structure, spectroscopic and computational techniques provide complementary and essential information.

Technique	Principle	Information Provided	Advantages	Limitations	References
Single-Crystal X-ray Diffraction (SCXRD)	Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.	Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonds, $\pi$ - $\pi$ stacking).	Unambiguous determination of absolute stereochemistry and conformation in the solid state.	Requires high-quality single crystals, which can be difficult to grow. Structure may differ from solution conformation.	[3][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.	Connectivity of atoms ( $^1\text{H}$ - $^1\text{H}$ , $^1\text{H}$ - $^{13}\text{C}$ ), chemical environment of nuclei, relative stereochemistry in solution.	Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.	Does not provide absolute stereochemistry or information on crystal packing.	[4][8][9]
Infrared (IR) Spectroscopy	Absorption of infrared radiation, causing molecular vibrations (stretching, bending).	Identification of functional groups present in the molecule.	Fast, simple, and requires small sample amounts. Good for a quick functional group analysis.	Provides limited information on the overall molecular skeleton and stereochemistry.	[9][10]

Mass Spectrometry (MS)	Ionization of molecules and separation based on their mass-to-charge ratio.	Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can give structural clues.	Extremely high sensitivity and accuracy for molecular weight determination.	Does not provide information on stereochemistry or atomic connectivity.	[4][9][11]
		Optimized molecular geometry, electronic properties (HOMO-LUMO), vibrational frequencies, prediction of NMR spectra, analysis of non-covalent interactions.	Provides insights into electronic structure and properties not accessible experimentally.	Predictions are model-dependent and require experimental validation. Can be computationally expensive.	

## Quantitative Data for Thiazole Derivatives

The following tables summarize representative crystallographic and spectroscopic data for selected thiazole-based compounds from recent literature.

**Table 1: Representative Crystallographic Data of Thiazole Derivatives**

Compound	Formula	Crystal System	Space Group	Key Finding	Reference
Thiazolyl-pyrazole hybrid 2	<chem>C19H15N3S2</chem>	Orthorhombic	Pna2 <sub>1</sub>	Molecular packing is controlled by numerous weak non-covalent interactions, including S···H, N···H, C···H, and H···H.	<a href="#">[14]</a>
(Z)-ethyl 2-cyano-2-(4-methyl-5-oxo-3-phenyl-4,5-dihydrothiazol-2(3H)-ylidene)acetate (6)	<chem>C15H14N2O3S</chem>	-	-	Structure established using X-ray and spectral analysis. Used for computational optimization.	<a href="#">[7]</a>
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole (2b)	<chem>C19H19N3O3S</chem>	-	-	Molecular structure was unambiguously confirmed by single-crystal X-ray diffraction study.	<a href="#">[11]</a> <a href="#">[15]</a>
Thiazole-based Ligand L2	-	-	-	Crystal structure determined; thiazole and phenyl rings are nearly co-	<a href="#">[16]</a>

planar. Bond lengths are typical for 2,4-substituted derivatives.

## Table 2: Spectroscopic Data for 2-((2-(2,4-dinitrophenyl)hydrazono)methyl)-N-benzyl-4-methylthiazole (3a)

This compound serves as an example for the structural elucidation of a novel thiazole derivative using complementary spectroscopic techniques.[\[9\]](#)

Technique	Data	Interpretation
FTIR (cm <sup>-1</sup> )	3286 (N-H), 3085 (aromatic C-H), 2978 (aliphatic C-H), 1609 (C=N), 1548 (C=C), 1399 & 1117 (NO <sub>2</sub> )	Confirms the presence of key functional groups including hydrazono-NH, aromatic and aliphatic moieties, imine, and nitro groups.
<sup>1</sup> H NMR (ppm)	1.98 (s, 3H, CH <sub>3</sub> ), 5.00 (s, 2H, benzyl-CH <sub>2</sub> ), 6.42 (s, 1H, thiazole-H), 8.68 (s, 1H, 2,4-dinitrophenyl-H-3), 10.38 (s, 1H, hydrazono-NH)	Reveals the specific proton environments, confirming the connectivity of the methyl, benzyl, and thiazole ring protons.
<sup>13</sup> C NMR (ppm)	13.78 (CH <sub>3</sub> ), 47.16 (benzyl-CH <sub>2</sub> ), 94.49 (thiazole-C5), 135.13 (thiazole-C4), 164.14 (thiazole-C2)	Identifies the distinct carbon environments within the molecule, corresponding to the proposed structure.
Mass Spec.	-	Elemental analysis and mass spectrometry confirmed the formation of the target compound. <a href="#">[9]</a>

## Experimental Protocols

Detailed and validated methodologies are crucial for obtaining reliable and reproducible data in crystal structure analysis.

### Single-Crystal X-ray Diffraction (SCXRD)

This generalized protocol outlines the key steps for the structural analysis of thiazole derivatives using SCXRD.[3][7]

- **Crystal Growth:** High-quality single crystals of the purified thiazole compound are grown. Slow evaporation of a saturated solution is a common method. The choice of solvent (e.g., DMF, ethanol) is critical and determined empirically.[3][7]
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer equipped with a specific X-ray source (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073$  Å). The instrument collects diffraction data as the crystal is rotated.[7]
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods (e.g., using SHELXT software) and then refined using full-matrix least-squares techniques (e.g., on  $F^2$ ).[7]
- **Data Analysis:** The final refined structure provides detailed information on atomic coordinates, bond lengths, angles, and intermolecular interactions, which can be visualized and analyzed. Crystallographic data is often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC).[7]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

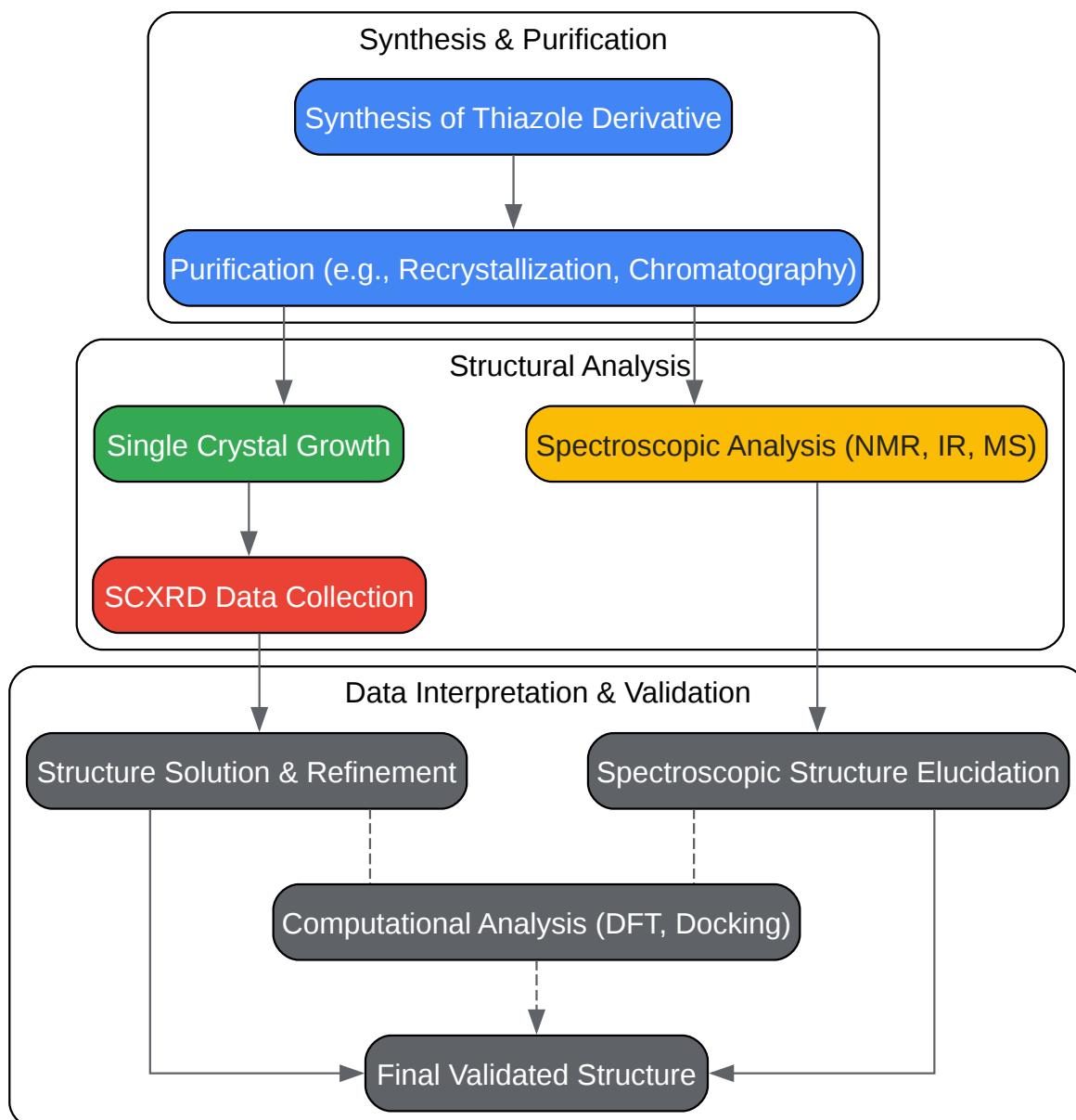
NMR is the most powerful technique for unambiguous structural determination of thiazole derivatives in solution.[8]

- **Sample Preparation:**

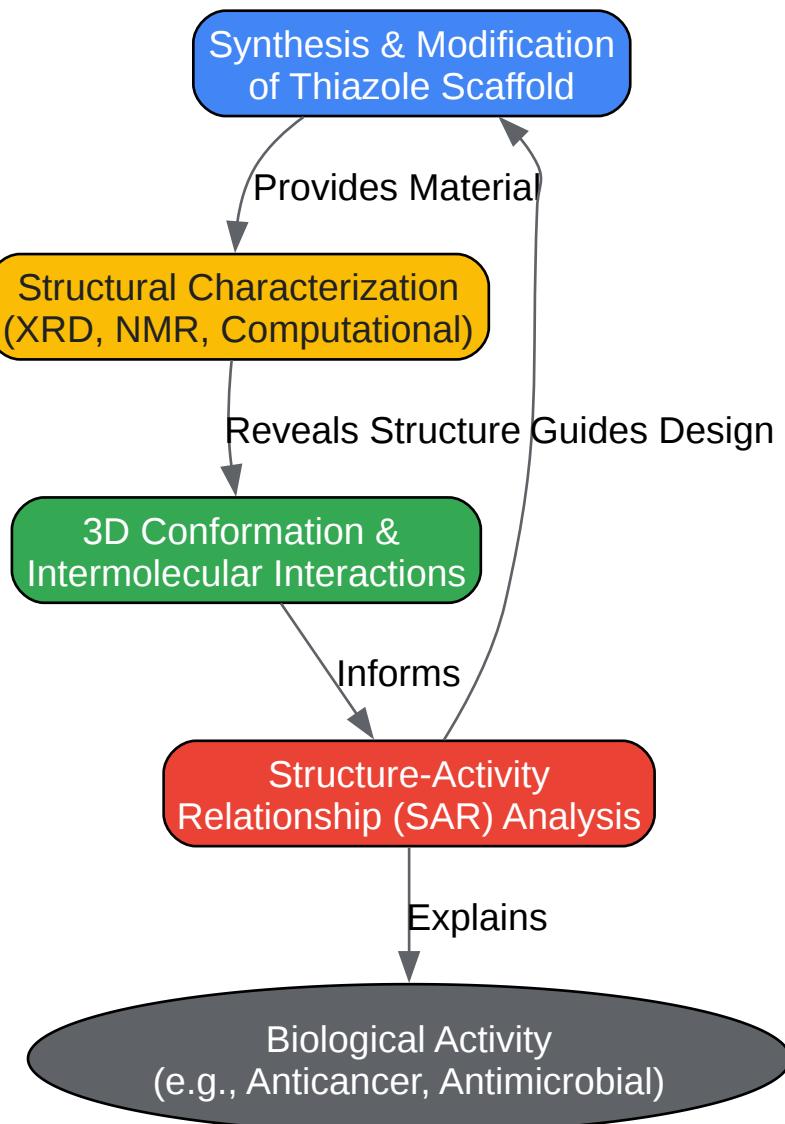
- Accurately weigh 5-10 mg of the purified thiazole compound.[8]
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) inside a clean NMR tube.[8] The choice of solvent is based on the compound's solubility.
- Ensure the sample is fully dissolved. Gentle sonication can be used to aid dissolution.[8]
- Data Acquisition:
  - Place the NMR tube in the spectrometer's magnet.
  - Acquire standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
  - If necessary, perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed atomic connectivity.
- Data Processing and Interpretation:
  - Process the raw data (Fourier transformation, phase correction, and baseline correction).
  - Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons.
  - Analyze chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and signal multiplicities to deduce the molecular structure.[9][11]

## Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and logical connections in structural analysis.

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Caption: Experimental workflow for crystal structure analysis of thiazole compounds.



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